molecular formula C10H17Cl2NOS B166000 Diallate CAS No. 2303-16-4

Diallate

Cat. No.: B166000
CAS No.: 2303-16-4
M. Wt: 270.22 g/mol
InChI Key: SPANOECCGNXGNR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diallate, a pre-emergence herbicide, primarily targets the development of seedling shoots and roots as they emerge from weed seeds . It inhibits the growth of annual and perennial grassy seeds and broadleaf weeds .

Mode of Action

This compound belongs to the class of chloroacetamide and thiocarbamate herbicides . These herbicides are effective only as preemergence herbicides; they inhibit early seedling growth and cause similar injury symptoms in susceptible species . It is hypothesized that these herbicides, including this compound, bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

This compound affects the lipid biosynthesis pathway in plants . It impairs the synthesis of surface lipids (waxes, cutin, suberin) . These effects have been attributed to the ability of this compound to inhibit one or more acyl-CoA elongases . These enzymes are associated with the endoplasmic reticulum and catalyze the condensation of malonyl-CoA with fatty acid acyl-CoA substrates to form very long-chain fatty acids used in the synthesis of surface lipids .

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion It is known that this compound has a low aqueous solubility but is miscible with many organic solvents .

Result of Action

The primary result of this compound’s action is the inhibition of the development of seedling shoots and roots as they emerge from weed seeds . This leads to the inhibition of the growth of annual and perennial grassy seeds and broadleaf weeds .

Action Environment

This compound is volatile and expected to be moderately persistent in soil systems . Environmental factors such as soil type, temperature, and moisture levels can influence the action, efficacy, and stability of this compound . For example, the uptake and translocation of this compound in different crops like wheat, barley, flax, and wild oat can vary based on environmental conditions .

Biochemical Analysis

Biochemical Properties

Diallate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in lipid biosynthesis. This compound inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A. This inhibition is due to the ability of this compound to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . Additionally, this compound is detoxified in plants through glutathione conjugation, which involves the enzyme glutathione S-transferase .

Cellular Effects

This compound affects various types of cells and cellular processes. In susceptible plant species, it inhibits early seedling growth by disrupting cell division and elongation. This compound influences cell signaling pathways by interfering with the synthesis of essential lipids and isoprenoids, leading to altered gene expression and cellular metabolism . This disruption can result in stunted growth and eventual death of the target weed species.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound exerts its effects by covalently binding to enzymes and coenzymes containing sulfhydryl groups, leading to enzyme inhibition. This binding prevents the normal function of these enzymes, disrupting lipid and isoprenoid biosynthesis. Additionally, this compound can cause changes in gene expression by interfering with the synthesis of key metabolic intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of lipid biosynthesis and other metabolic processes, resulting in long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild inhibition of lipid biosynthesis without significant toxic effects. At high doses, this compound can lead to severe toxicity, including liver and kidney damage, due to its ability to disrupt essential metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid and isoprenoid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, inhibiting their activity and leading to reduced synthesis of fatty acids and other lipids. This compound also affects metabolic flux by altering the levels of key metabolites involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, including the shoots and leaves. This compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in lipid biosynthesis. Post-translational modifications, such as glutathione conjugation, can also influence its localization and activity. These modifications help direct this compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallate is synthesized through the reaction of diisopropylamine with carbon disulfide to form diisopropylthiocarbamate, which is then reacted with 2,3-dichloropropene to yield this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Diallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Diallate’s unique chemical structure and specific herbicidal properties make it a valuable compound in agricultural and scientific research.

Properties

IUPAC Name

S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SPANOECCGNXGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIALLATE
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DSSTOX Substance ID

DTXSID2020391
Record name Diallate
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Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline]
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Record name Diallate
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Boiling Point

150 °C @ 9 MM HG
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 469
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Flash Point

77 °C, 96 C deg (open cup); 77 °C (closed cup)
Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150
Record name Diallate
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Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150
Record name DIALLATE
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Solubility

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C.
Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149
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Density

1.188 @ 25 °C/15.6 °C
Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149
Record name DIALLATE
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Vapor Pressure

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C
Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149
Record name Diallate
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Details Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149
Record name DIALLATE
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Impurities

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process.
Details Gosselin, R.E., R.P. Smith, H.C. Hodge. Clinical Toxicology of Commercial Products. 5th ed. Baltimore: Williams and Wilkins, 1984., p. II-328
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Color/Form

BROWN LIQUID, Oily liquid

CAS No.

2303-16-4
Record name DIALLATE
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Record name Diallate
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Melting Point

25-30 °C
Details Worthing, C.R. and S.B. Walker (eds.). The Pesticide Manual - A World Compendium. 8th ed. Thornton Heath, UK: The British Crop Protection Council, 1987., p. 246
Record name DIALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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